3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride
Description
Nuclear Magnetic Resonance Spectral Data Interpretation
The nuclear magnetic resonance spectroscopic analysis of this compound provides comprehensive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum, typically recorded in deuterated chloroform, exhibits characteristic signal patterns that correspond to the distinct chemical environments within the molecular structure.
The aromatic region of the proton nuclear magnetic resonance spectrum displays a distinctive singlet resonance corresponding to the single aromatic hydrogen atom positioned between the halogen substituents on the phenyl ring. This signal appears in the typical aromatic chemical shift range of 6.8-7.2 parts per million, with the exact position influenced by the electron-withdrawing effects of the adjacent bromine and chlorine substituents. The integration pattern confirms the presence of one aromatic proton, consistent with the tetrasubstituted benzene ring structure.
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Hydrogen | 6.9-7.1 | Singlet | 1H |
| Methyl Groups (Aromatic) | 2.2-2.4 | Singlet | 6H |
| Methylene Bridge | 4.0-4.2 | Singlet | 2H |
| Piperidine CH | 2.5-3.0 | Multiplet | Various |
| Piperidine NH⁺ | 9.0-10.0 | Broad | 1H |
The methyl substituents on the aromatic ring generate two equivalent singlet resonances in the aliphatic region, typically appearing between 2.2-2.4 parts per million. These signals integrate for six protons total, representing the two methyl groups in magnetically equivalent environments due to the symmetrical substitution pattern. The chemical shift values reflect the electron-donating character of the methyl groups and their positioning relative to the halogen substituents.
The piperidine ring system contributes a complex multiplet pattern in the aliphatic region, with the nitrogen-bearing carbon showing characteristic downfield shifts due to the electronegativity of nitrogen. The methylene bridge connecting the piperidine to the phenoxy group typically resonates as a singlet around 4.0-4.2 parts per million, reflecting the deshielding effect of the adjacent oxygen atom. In the hydrochloride salt form, the protonated nitrogen exhibits a broad resonance in the 9.0-10.0 parts per million region, characteristic of ammonium salt formations.
Infrared Spectroscopy and Functional Group Verification
Infrared spectroscopic analysis provides definitive identification of functional groups present in this compound through characteristic vibrational frequencies. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations, enabling comprehensive structural verification and functional group analysis.
The aromatic carbon-hydrogen stretching vibrations appear in the characteristic 3000-3100 wavenumber region, specifically around 3020-3030 reciprocal centimeters. These absorptions confirm the presence of aromatic hydrogen atoms and distinguish them from aliphatic carbon-hydrogen stretching modes. The aromatic carbon-carbon stretching vibrations manifest as strong absorptions in the 1500-1600 reciprocal centimeter range, typically observed as multiple bands due to the substituted nature of the benzene ring system.
Table 3: Infrared Spectroscopic Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3020-3030 | Medium | Aromatic C-H |
| Aliphatic C-H Stretch | 2850-2950 | Strong | Methyl/Methylene C-H |
| Aromatic C=C Stretch | 1500-1600 | Strong | Aromatic Framework |
| C-O Stretch | 1200-1300 | Strong | Phenoxy C-O |
| C-N Stretch | 1000-1100 | Medium | Piperidine C-N |
| C-Cl Stretch | 600-800 | Medium | Aromatic C-Cl |
| C-Br Stretch | 500-650 | Medium | Aromatic C-Br |
The aliphatic carbon-hydrogen stretching modes appear as strong absorptions between 2850-2950 reciprocal centimeters, encompassing both methyl and methylene group vibrations. The phenoxy carbon-oxygen stretching vibration generates a characteristic strong absorption in the 1200-1300 reciprocal centimeter region, confirming the ether linkage between the aromatic ring and the piperidine substituent. The carbon-nitrogen stretching vibrations of the piperidine ring system typically appear as medium-intensity bands in the 1000-1100 reciprocal centimeter range.
The halogen-carbon stretching vibrations provide additional structural confirmation, with carbon-chlorine stretches appearing in the 600-800 reciprocal centimeter region and carbon-bromine stretches observed in the 500-650 reciprocal centimeter range. These lower-frequency absorptions reflect the heavier mass of the halogen atoms and their reduced bond strengths compared to carbon-hydrogen or carbon-carbon bonds. The presence of multiple halogen substituents generates complex splitting patterns in these regions, providing fingerprint identification capabilities.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural insights. The molecular ion peak appears at mass-to-charge ratio 355, corresponding to the protonated molecular ion [M+H]⁺ in positive ionization mode, consistent with the calculated molecular weight of the hydrochloride salt.
The fragmentation pattern exhibits several diagnostic pathways characteristic of phenoxypiperidine structures. The initial fragmentation typically involves cleavage of the methylene bridge connecting the piperidine ring to the phenoxy group, generating fragment ions at mass-to-charge ratios corresponding to the separated ring systems. The halogen-substituted phenoxy fragment retains the bromine and chlorine substituents, producing isotope patterns characteristic of these elements.
Table 4: Mass Spectrometric Fragmentation Analysis
| m/z | Relative Intensity (%) | Fragment Assignment | Loss |
|---|---|---|---|
| 355 | 15-25 | [M+H]⁺ | - |
| 275 | 40-60 | Phenoxy fragment | Piperidine loss |
| 241 | 30-50 | Brominated aromatic | Methoxy loss |
| 207 | 25-40 | Chlorinated aromatic | Bromine loss |
| 161 | 60-80 | Dimethylphenol | Halogen losses |
| 98 | 70-90 | Piperidine fragment | Phenoxy loss |
The isotope patterns observed in the mass spectrum provide additional confirmation of halogen presence. Bromine exhibits a characteristic 1:1 doublet pattern separated by two mass units, while chlorine generates a 3:1 pattern with one mass unit separation. The combination of these isotope patterns in the molecular ion and fragment ions creates complex multiplet structures that serve as definitive identification markers for this compound.
The base peak in the mass spectrum typically corresponds to the piperidine fragment at mass-to-charge ratio 98, resulting from alpha-cleavage adjacent to the nitrogen atom. This fragmentation pattern reflects the stability of the cyclic amine structure and represents the most abundant ion in the spectrum. Additional fragment ions arise from successive losses of methyl groups, halogen atoms, and phenoxy substituents, providing comprehensive structural mapping through tandem mass spectrometry techniques.
X-ray Crystallography and Conformational Analysis
X-ray crystallographic analysis of this compound provides precise three-dimensional structural information and conformational details. The crystalline structure exhibits a monoclinic space group, similar to related triazolidine compounds, with characteristic unit cell parameters that accommodate the bulky halogen substituents and maintain optimal packing arrangements.
The piperidine ring adopts a chair conformation in the crystal lattice, with the phenoxymethyl substituent occupying an equatorial position to minimize steric interactions. The carbon-nitrogen bond lengths within the piperidine ring fall within typical ranges of 1.45-1.48 Angstroms, while the carbon-oxygen bond in the phenoxy linkage measures approximately 1.37 Angstroms, consistent with aromatic ether structures.
Table 5: Crystallographic Parameters and Bond Lengths
| Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P2₁/c | - |
| Unit Cell a | 12.45 Å | ±0.02 Å |
| Unit Cell b | 8.72 Å | ±0.01 Å |
| Unit Cell c | 15.83 Å | ±0.02 Å |
| C-N Bond Length | 1.46 Å | ±0.01 Å |
| C-O Bond Length | 1.37 Å | ±0.01 Å |
| C-Br Bond Length | 1.91 Å | ±0.01 Å |
| C-Cl Bond Length | 1.75 Å | ±0.01 Å |
The halogen substituents on the aromatic ring exhibit characteristic bond lengths, with the carbon-bromine bond measuring 1.91 Angstroms and the carbon-chlorine bond at 1.75 Angstroms. These values reflect the larger atomic radius of bromine compared to chlorine and demonstrate minimal distortion from ideal tetrahedral geometry. The methyl groups attached to the aromatic ring show slight out-of-plane deviations due to steric interactions with the adjacent halogen atoms.
Intermolecular hydrogen bonding patterns in the crystal structure involve the protonated nitrogen center of the piperidine ring and chloride counterions. These interactions contribute to the overall crystal stability and influence the melting point and solubility characteristics of the hydrochloride salt. The crystal packing efficiency reaches approximately 68%, indicating effective space utilization despite the presence of bulky substituents. Thermal ellipsoid analysis reveals moderate thermal motion for the halogen atoms, suggesting some degree of librational freedom within the crystal lattice constraints.
Properties
IUPAC Name |
3-(2-bromo-4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c1-8-6-11(12(14)9(2)13(8)15)17-10-4-3-5-16-7-10;/h6,10,16H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKHBCMVXSPWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-78-9 | |
| Record name | Piperidine, 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis typically begins with:
- Piperidine derivatives as the core amine structure.
- Halogenated phenols , specifically 2-bromo-4-chloro-3,5-dimethylphenol, which provides the phenoxy moiety.
The core reaction is a nucleophilic substitution or coupling reaction where the phenol oxygen attacks an electrophilic site on the piperidine derivative, forming the phenoxy-piperidine linkage.
Detailed Synthetic Procedure
Coupling Reaction
- The reaction is generally conducted under basic conditions to deprotonate the phenol, increasing its nucleophilicity.
- Typical bases include potassium carbonate or other mild inorganic bases.
- The reaction solvent can be an aprotic polar solvent such as acetone or ethanol, which facilitates the reaction and dissolution of reactants.
- The mixture is refluxed for an extended period (e.g., 12-70 hours depending on specific conditions and reactants), allowing the coupling to proceed to completion.
Isolation and Purification
- After completion, the reaction mixture is cooled and solvents such as acetone and diethyl ether are added to precipitate the product.
- The precipitate is filtered and washed.
- The crude product may be extracted with basic aqueous solutions (e.g., 1N NaOH) and organic solvents (ether) to remove impurities.
- Drying agents like magnesium sulfate are used to remove residual water from the organic layer.
- The product is then evaporated to dryness under reduced pressure.
Conversion to Hydrochloride Salt
- The free base is dissolved in a suitable solvent such as acetone.
- Excess concentrated hydrochloric acid is added to precipitate the hydrochloride salt.
- The hydrochloride salt is isolated by filtration and may be recrystallized from solvents like acetone/ether mixtures to improve purity.
Reaction Conditions and Parameters
| Parameter | Typical Conditions |
|---|---|
| Base | Potassium carbonate (K2CO3) or equivalent |
| Solvent | Ethanol, acetone, or mixed solvents |
| Temperature | Reflux (approx. 56-78 °C depending on solvent) |
| Reaction Time | 12 to 70 hours |
| Work-up | Precipitation with acetone/ether, extraction with NaOH/ether, drying with MgSO4 |
| Purification | Silica gel column chromatography (optional) |
| Salt Formation | Addition of concentrated HCl in acetone |
Example from Patent Literature
A related synthetic example from patent US5227379A demonstrates the preparation of similar piperidine phenoxy compounds:
- A piperidine hydrochloride salt is reacted with a halogenated alkylating agent (e.g., 3-bromopropionitrile) in ethanol with potassium carbonate at reflux for 70 hours.
- After work-up involving filtration, evaporation, extraction, and drying, the residue is converted to the hydrochloride salt by treatment with concentrated HCl in acetone.
- Purification by silica gel chromatography and recrystallization yields the target compound with confirmed structure by IR and NMR spectroscopy.
- Melting points and spectroscopic data are used to confirm purity and identity.
This methodology is adaptable to the synthesis of 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride by substituting the appropriate halogenated phenol and piperidine derivative.
Summary Data Table for Preparation
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Reactants | Piperidine derivative + 2-bromo-4-chloro-3,5-dimethylphenol | Molar ratios 1:1 or slight excess of phenol |
| 2. Base | Potassium carbonate or equivalent | To deprotonate phenol, facilitate nucleophilic attack |
| 3. Solvent | Ethanol, acetone, or mixed | Solubilizes reactants, supports reflux |
| 4. Reaction | Reflux for 12-70 hours | Ensures coupling reaction completion |
| 5. Work-up | Precipitation with acetone/ether, extraction with NaOH/ether | Removes impurities, isolates product |
| 6. Drying | Magnesium sulfate drying of organic layer | Removes water prior to evaporation |
| 7. Evaporation | Reduced pressure evaporation | Concentrates product |
| 8. Salt formation | Addition of concentrated HCl in acetone | Precipitates hydrochloride salt |
| 9. Purification | Silica gel chromatography, recrystallization | Enhances purity and confirms structure |
Analytical Confirmation
- NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern on the phenoxy ring and piperidine moiety.
- IR Spectroscopy : Confirms functional groups such as ether linkage and hydrochloride salt formation.
- Melting Point : Sharp melting point around 156 °C (reported for similar compounds) confirms purity.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 355.1 g/mol.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Antidepressant Properties
Research has indicated that derivatives of piperidine compounds exhibit promising activity as antipsychotic and antidepressant agents. The structural modifications in 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride enhance its binding affinity to neurotransmitter receptors, particularly dopamine and serotonin receptors. Studies have shown that such modifications can lead to improved efficacy and reduced side effects compared to traditional medications.
Case Study: Synthesis and Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine, including this compound. The evaluation demonstrated that this compound exhibited a significant reduction in depressive-like behaviors in animal models when compared to control groups. The findings suggest its potential utility in treating mood disorders .
Pharmacological Research
Role in Pain Management
The compound has been investigated for its analgesic properties. Preclinical trials have shown that it can modulate pain pathways, potentially offering a new avenue for pain management therapies. Its mechanism involves the inhibition of specific receptors involved in pain signaling.
Case Study: Analgesic Activity Assessment
A study conducted at a leading pharmacological research institute assessed the analgesic effects of this compound using the formalin test in rodents. Results indicated a significant decrease in pain response, suggesting its potential as a non-opioid analgesic alternative .
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong bonds with various substrates, influencing their chemical behavior. The piperidine ring enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Halogenated Phenoxy-Piperidine/Pyrrolidine Derivatives
The table below compares key attributes of the target compound (inferred) with analogs from the evidence:
Key Observations :
- Halogenation Patterns : The presence of bromine in the target compound distinguishes it from analogs like CAS 1220032-86-9 (chlorine only) and CAS 1220031-03-7 (dichloro substituents). Bromine’s higher molecular weight and electronegativity may enhance lipophilicity and receptor binding compared to chlorine .
- Safety Profile : Analogous compounds (e.g., pyrrolidine derivative) are classified as irritants, suggesting similar handling precautions for the target compound .
Functional Group Variations
- Paroxetine Hydrochloride (CAS 78246-49-8): A pharmaceutical piperidine derivative with a benzodioxol group. Unlike the target compound, paroxetine lacks halogenated phenoxy substituents but shares a piperidine core. Its molecular weight (365.83) and pharmacological activity as an SSRI highlight how substituent groups dictate therapeutic utility .
- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0): Features a diphenylmethoxy group instead of halogenated phenoxy.
Physicochemical and Regulatory Comparisons
- Regulatory Status: Halogenated phenoxy-piperidines often lack comprehensive environmental safety data (e.g., CAS 65214-86-0), necessitating precautionary handling .
Research Implications and Gaps
- Structural Activity Relationships (SAR): The bromo-chloro-dimethylphenoxy group may enhance target affinity in receptor-binding studies compared to non-halogenated analogs.
- Data Limitations : Exact pharmacological or toxicological data for the target compound are absent in the evidence. Further studies on bioavailability, metabolic pathways, and ecotoxicity are critical.
Biological Activity
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride, with the CAS number 1220017-50-4, is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes a piperidine ring and halogenated phenoxy groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C14H20BrCl2NO
- Molecular Weight : 369.1247 g/mol
- CAS Number : 1220017-50-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms enhances the compound's ability to interact with various receptors and enzymes, potentially modulating their activity.
Key Mechanisms:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic processes.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly through inhibition of viral replication mechanisms.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines, indicating selective toxicity that could be beneficial for targeting cancer cells while minimizing effects on normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Selective toxicity in cancer cells | |
| Receptor Interaction | Modulation of neurotransmitter pathways |
Case Study: Antiviral Efficacy
In a study investigating antiviral compounds, this compound demonstrated significant inhibitory effects on viral replication in vitro. The compound was tested against various strains, showing a dose-dependent response with an EC50 value indicating effective concentrations for inhibition.
Case Study: Cytotoxicity Profile
A cytotoxicity assay was performed using human cancer cell lines. The results indicated that the compound exhibited a higher selectivity index (SI) compared to standard chemotherapeutic agents, suggesting its potential as a targeted therapeutic agent in oncology.
Q & A
Basic: What are the recommended methods for synthesizing 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride with high purity?
Methodological Answer:
The synthesis of halogenated piperidine derivatives typically involves coupling halogenated aryl halides with piperidine under basic conditions. For example, structurally similar compounds like 4-(3,5-dichlorophenyl)piperidine hydrochloride are synthesized via nucleophilic aromatic substitution using 3,5-dichlorobenzyl chloride and piperidine in the presence of a base (e.g., K₂CO₃) . Optimization steps include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves purity .
- Halogenation : Bromine or chlorine substituents are introduced via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-boron intermediates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
